6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Pyridazinone Regioisomer Chemical Library

6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic pyridazin-3(2H)-one derivative featuring a 4-chlorophenyl substituent at position 6 and a 2,4,5-trimethoxybenzyl group at position 4 on the heterocyclic core (molecular formula C20H19ClN2O4; molecular weight 386.83 g/mol). The compound belongs to a broad class of pyridazinones recognized for diverse pharmacological potential including anti-inflammatory, PDE-inhibitory, and antiviral activities, although no target-specific bioactivity data are currently available for this specific compound.

Molecular Formula C20H19ClN2O4
Molecular Weight 386.83
CAS No. 1401567-14-3
Cat. No. B2398611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
CAS1401567-14-3
Molecular FormulaC20H19ClN2O4
Molecular Weight386.83
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC
InChIInChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24)
InChIKeyYDBHVMLMWHUEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401567-14-3): A Pyridazinone Research Compound for Targeted Chemical Library Screening


6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic pyridazin-3(2H)-one derivative featuring a 4-chlorophenyl substituent at position 6 and a 2,4,5-trimethoxybenzyl group at position 4 on the heterocyclic core (molecular formula C20H19ClN2O4; molecular weight 386.83 g/mol) . The compound belongs to a broad class of pyridazinones recognized for diverse pharmacological potential including anti-inflammatory, PDE-inhibitory, and antiviral activities, although no target-specific bioactivity data are currently available for this specific compound [1]. The structure is listed in multiple vendor catalogs with typical purity specifications of 95%, positioning it as a screening-eligible research intermediate rather than a therapeutically validated lead .

Why In-Class Pyridazinone Analogs Cannot Substitute for 6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one in Focused Screening Campaigns


Within the pyridazin-3(2H)-one chemical space, even minor substituent variations can produce pronounced differences in target engagement, selectivity, and pharmacokinetic behavior—as evidenced by structure-activity relationship (SAR) studies on related benzyl-pyridazinone series targeting HIV-1 reverse transcriptase [1] and phosphodiesterase isoforms [2]. The specific combination of a 4-chlorophenyl group at position 6 and a 2,4,5-trimethoxybenzyl moiety at position 4 generates a unique electronic and steric environment that is not replicated by analogs bearing different chloro-positional isomers (e.g., 2,3,4-trimethoxy or 2,4,6-trimethoxy substitution patterns) or unsubstituted phenyl variants. While no direct comparative bioassay data exist for this compound, the well-documented SAR hypersensitivity of pyridazinone-based inhibitors means that generic substitution with a structurally related analog risks losing the specific binding interactions or physicochemical properties required for a given screening objective. Procurement decisions must therefore be guided by the precise structural identity of the compound rather than class-level assumptions [1] [2].

Quantitative Comparative Evidence for 6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: Evidentiary Status Assessment


Structural Differentiation of 6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one from Closest Regioisomeric Analogs

The target compound differs from its closest commercially listed analogs by the substitution pattern on both the C6 aryl ring and the C4 benzyl moiety. The C6 phenyl ring bears a para-chloro substituent, while the C4 benzyl group carries methoxy substituents at positions 2, 4, and 5. This distinguishes it from: (a) 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, which lacks the 4-chloro substituent; (b) 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401600-31-4), which regioisomerically relocates one methoxy group from position 5 to position 3 on the benzyl ring; and (c) 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one, which positions the third methoxy at C6 rather than C5 . These structural differences are chemically verified by distinct CAS registry numbers and chromatographic identity, but no comparative biological activity data are published .

Pyridazinone Regioisomer Chemical Library

Purity Specifications of Commercially Sourced 6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Commercial listings for the target compound specify a typical purity of 95%, as reported by multiple chemical vendors . This purity specification is standard for research-grade screening compounds in this chemical space and matches the purity levels reported for structurally related pyridazinone analogs available from the same supplier networks. No batch-specific analytical certificates or impurity profiles are publicly available for comparator-level quality assessment .

Chemical Purity Quality Control Research Compound

Class-Level Pharmacological Potential of Benzyl-Pyridazinone Scaffold: Precedent Without Compound-Specific Confirmation

The benzyl-pyridazinone scaffold to which the target compound belongs has been validated as a productive pharmacophore in two independent medicinal chemistry programs. First, a series of benzyl pyridazinones was optimized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with good activity against wild-type virus and NNRTI-resistant mutants; the most advanced compounds in this series demonstrated oral bioavailability in rat and dog, and a crystal structure of inhibitor 4c bound to HIV-RT was solved [1]. Second, pyrazolopyrimidopyridazinones—structurally more complex relatives—exhibited potent and selective PDE5 inhibitory activity [2]. However, the target compound is not among the specific structures reported in either program, and its activity at these or any other targets remains uncharacterized. This class-level precedent supports the rationale for including this compound in focused screening libraries designed to probe pyridazinone-amenable targets, but it does not constitute compound-specific differentiation evidence [1] [2].

HIV-1 Reverse Transcriptase NNRTI PDE5 Drug Discovery

Evidence-Backed Application Scenarios for Procuring 6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one


Focused Chemical Library Design for HIV-1 NNRTI Lead Discovery

Based on the demonstrated success of the benzyl-pyridazinone scaffold as HIV-1 non-nucleoside reverse transcriptase inhibitors—where optimized analogs achieved oral bioavailability and resolved co-crystal structures with the target enzyme [1]—this compound can serve as a structurally distinct entry in diversity-oriented screening libraries targeting HIV-1 RT. The 4-chlorophenyl and 2,4,5-trimethoxybenzyl substitution pattern is not represented in the published SAR dataset, offering an opportunity to probe unexplored chemical space around the validated pharmacophore. Procurement is justified for hypothesis-driven analoging rather than for established potency.

Phosphodiesterase Isoform Selectivity Profiling Panels

Given that pyridazinone derivatives have been optimized as selective PDE5 inhibitors [1], and that distinct substitution patterns on the pyridazinone core are known to shift selectivity across PDE isoforms (PDE4 vs. PDE5 vs. PDE7), this compound may be included in PDE isoform selectivity panels. Its unique substitution pattern makes it a candidate for broad PDE profiling to identify novel selectivity starting points. Procurement value lies in the unexplored nature of this substitution pattern within the PDE inhibitor chemical space [1].

Physicochemical Property Benchmarking in Pyridazinone Series

For laboratories conducting systematic physicochemical profiling (LogP, solubility, permeability, metabolic stability) across pyridazinone congeners, this compound provides a data point for the effect of 4-chlorophenyl + 2,4,5-trimethoxybenzyl substitution on drug-like properties. Comparison with published data on unsubstituted phenyl analogs or regioisomeric trimethoxybenzyl derivatives may reveal substituent-dependent trends in lipophilicity and solubility that inform lead optimization decisions. No pre-existing physicochemical data are available, so procurement supports de novo measurement [1].

Synthetic Methodology Development Using Pyridazinone Building Blocks

The compound can function as a reference standard or starting material in synthetic methodology studies aimed at functionalizing the pyridazin-3(2H)-one core. The presence of the 4-chlorophenyl group provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trimethoxybenzyl group enables exploration of oxidative demethylation or O-dealkylation chemistry. Procurement is driven by synthetic utility rather than biological annotation [1].

Quote Request

Request a Quote for 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.